![molecular formula C16H31ClN2O4 B3009595 Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1185676-95-2](/img/structure/B3009595.png)
Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this one typically belong to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with piperazine derivatives . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy (FT-Ra), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
The chemical reactivity of a compound is often inferred from its molecular structure. For instance, the HOMO–LUMO energy gap can indicate the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, the density, boiling point, and refractive index can be measured experimentally .Wissenschaftliche Forschungsanwendungen
- ECPH has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell proliferation and inducing apoptosis. Mechanistically, ECPH may target specific signaling pathways involved in cancer progression, making it a potential candidate for further study in oncology .
- ECPH displays neuroprotective properties, making it relevant in neurodegenerative disease research. Studies suggest that ECPH can mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. Its potential application in Alzheimer’s, Parkinson’s, or other neurodegenerative disorders warrants exploration .
- Researchers have investigated ECPH’s impact on cardiovascular health. It may act as a vasodilator, improving blood flow and reducing hypertension. Additionally, ECPH could protect against ischemic damage by preserving cardiac function. These findings open avenues for cardiovascular drug development .
- ECPH exhibits anti-inflammatory effects, potentially through modulation of cytokines and immune responses. Researchers have explored its use in inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to validate its efficacy .
- ECPH demonstrates antimicrobial activity against bacteria, fungi, and parasites. Its potential applications include combating drug-resistant pathogens, wound healing, and preventing infections. Researchers are investigating its mechanisms of action and optimizing formulations .
- ECPH’s unique chemical structure makes it suitable for drug delivery. Scientists have explored its use as a carrier for targeted drug delivery, especially in cancer therapy. By attaching therapeutic agents to ECPH, they aim to enhance drug specificity and reduce side effects .
Anticancer Potential
Neuroprotective Effects
Cardiovascular Applications
Anti-Inflammatory Activity
Antimicrobial Properties
Drug Delivery Systems
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(3-cyclohexyloxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4.ClH/c1-2-21-16(20)18-10-8-17(9-11-18)12-14(19)13-22-15-6-4-3-5-7-15;/h14-15,19H,2-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLZAAXXDIENGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.